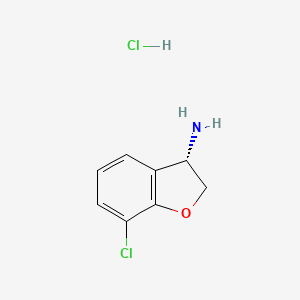

![molecular formula C9H15ClFNO3 B2726108 Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2377004-15-2](/img/structure/B2726108.png)

Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

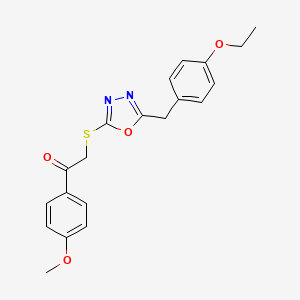

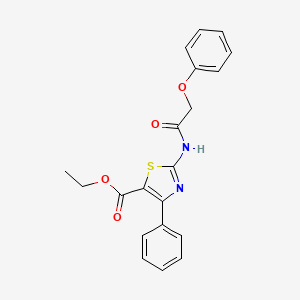

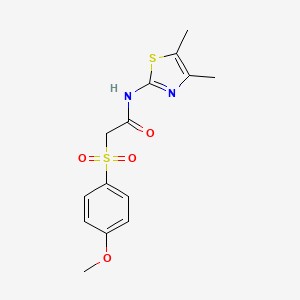

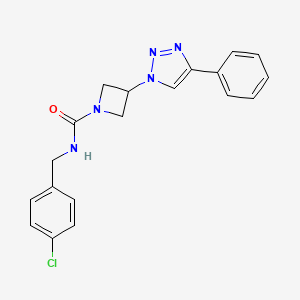

“Methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride” is a chemical compound. It is a derivative of pyrrole, a heterocyclic aromatic organic compound . The compound is stored at normal temperature and has a physical form of liquid .

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary diols and amines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The InChI code for this compound is 1S/C9H15NO3/c1-12-8 (11)9-2-3-13-5-7 (9)4-10-6-9/h7,10H,2-6H2,1H3/t7-,9+/m0/s1 .Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthetic Pathways and Physicochemical Properties : Research has led to the synthesis of compounds with significant physicochemical and pharmacological properties, such as potassium-competitive acid blockers (P-CABs). These compounds are developed through synthetic pathways that include Claisen rearrangement/cross-metathesis reactions or the reduction of prochiral ketones. The influence of substituents on biological activity and physicochemical properties has been a focus, showing that certain modifications can improve in vivo activity and desirable physicochemical characteristics (Palmer et al., 2007).

Crystal and Molecular Structure : Studies on the crystal and molecular structure of related compounds have been conducted. For instance, the cycloaddition reactions of certain pyrrole derivatives with alkenes have been explored, leading to compounds whose structures were confirmed by X-ray analysis (Bubnov et al., 2015).

Biological Activity and Applications

Antibacterial Agents : Research into pyridonecarboxylic acids has yielded compounds with promising antibacterial activities. The development of these compounds involves synthesizing analogs with various substituents, demonstrating the potential for creating effective antibacterial agents (Egawa et al., 1984).

Anticancer and Antitumor Activity : The synthesis and biological activity of polymers derived from methyl 3,4-dihydro-2H-pyran-2-carboxylate have been explored. These studies have shown that such polymers can exhibit significant in vitro biological activity, including antitumor properties (Han et al., 1990).

Dual Inhibitors for Cancer Therapy : A novel compound designed as a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) showcases the innovative approach towards creating antitumor agents. The compound's synthesis and molecular structure, including X-ray crystal analysis, underline its potential in cancer therapy (Gangjee et al., 2000).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on this compound could involve exploring its potential biological activities and therapeutic applications, given the diverse nature of activities possessed by pyrrole-containing compounds . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Propiedades

IUPAC Name |

methyl (3aR,7aR)-7a-fluoro-1,2,3,4,6,7-hexahydropyrano[3,4-c]pyrrole-3a-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14FNO3.ClH/c1-13-7(12)8-4-11-5-9(8,10)2-3-14-6-8;/h11H,2-6H2,1H3;1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWWTFLXXOMGTB-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CNCC1(CCOC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CNC[C@]1(CCOC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2726032.png)

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2726036.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-phenylethyl)oxalamide](/img/structure/B2726039.png)

![N-benzyl-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2726045.png)

![(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride](/img/structure/B2726046.png)

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B2726048.png)